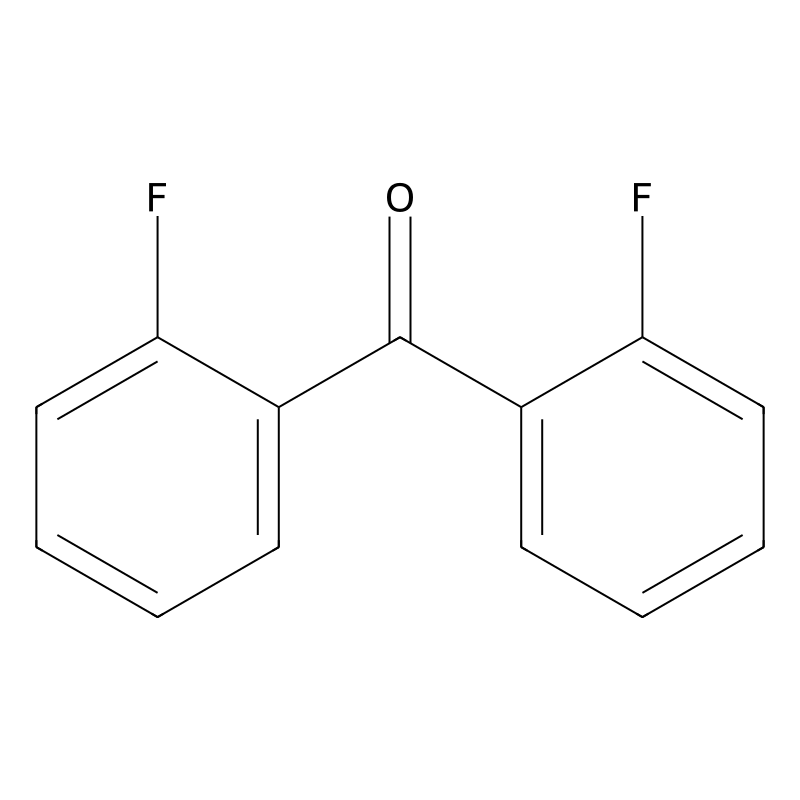bis(2-fluorophenyl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Precursor for fluorinated polymers: 2,2'-DFBP can be used as a starting material for the synthesis of various fluorinated polymers, which possess unique properties such as high thermal stability and chemical resistance. For example, research has explored its use in the preparation of poly(ether ketone)s (PEKs) with improved properties for fuel cell applications [].
Photochemical Studies:
- Photophysical properties: Studies have investigated the photophysical properties of 2,2'-DFBP, including its fluorescence and phosphorescence behavior. This information can be valuable for understanding the compound's potential applications in areas like light-emitting devices or photocatalysis [].
Material Science:
- Liquid crystal behavior: Some studies have explored the potential of 2,2'-DFBP for exhibiting liquid crystal behavior, which is a specific state of matter where elongated molecules exhibit long-range order. This research is still in its early stages, and further investigation is needed to determine its suitability for practical applications [].
Biological Studies:
- Limited research: While research on the biological applications of 2,2'-DFBP is limited, some studies have investigated its potential as an anti-cancer agent or an inhibitor of specific enzymes. However, more research is required to fully understand its biological effects and potential therapeutic applications [].
Bis(2-fluorophenyl)methanone, also known as 2,2'-difluorobenzophenone, is an organic compound with the chemical formula . It consists of two fluorinated phenyl groups connected by a carbonyl group (C=O). The presence of fluorine atoms at the 2-position of each phenyl ring significantly influences the compound's chemical properties, enhancing its reactivity and solubility in various organic solvents. This compound is primarily synthesized in laboratory settings and does not occur naturally.
- Nucleophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
- Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or other ketones, while reduction can yield alcohols or hydrocarbons. Common reagents for these processes include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Acylation Reactions: It can also engage in Friedel-Crafts acylation reactions, where it reacts with acyl chlorides in the presence of Lewis acids to form new ketones.
Several methods exist for synthesizing bis(2-fluorophenyl)methanone:
- Friedel-Crafts Acylation: This method involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This route is favored for its simplicity and high yield.
- Grignard Reaction: Another synthetic route includes reacting fluorobenzene with a Grignard reagent followed by oxidation to produce bis(2-fluorophenyl)methanone.
- Hydrogen Fluoride Method: A less common method involves treating benzophenone with hydrogen fluoride in the presence of an acid catalyst to yield the desired product .
Bis(2-fluorophenyl)methanone has potential applications in various fields:
- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
- Material Science: Its unique properties make it a candidate for developing advanced materials, including polymers and coatings.
- Research: The compound is used in studies involving nucleophilic aromatic substitution due to its reactive nature.
While specific interaction studies on bis(2-fluorophenyl)methanone are scarce, compounds with similar structures have been investigated for their interactions with enzymes and proteins. The presence of fluorine atoms generally enhances electrophilicity, which may facilitate interactions with various biological macromolecules. Further research is needed to establish detailed interaction profiles for this specific compound.
Several compounds exhibit structural similarities to bis(2-fluorophenyl)methanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,4'-Difluorobenzophenone | Two para-fluorinated phenyl groups | Different positional isomerism affects reactivity. |
| 2,4'-Difluorobenzophenone | Fluorine at ortho and para positions | Altered electronic properties compared to bis(2-fluorophenyl)methanone. |
| Bis(4-fluorophenyl)methanone | Two para-fluorinated phenyl groups | Used as a precursor in synthesizing other compounds. |
Uniqueness of Bis(2-Fluorophenyl)methanone:
The unique ortho positioning of the fluorine atoms in bis(2-fluorophenyl)methanone distinguishes it from its isomers. This configuration influences its reactivity patterns and potential applications in organic synthesis and material science.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








